molecular formula C16H20N4O2 B6524215 N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide CAS No. 440331-50-0

N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

Cat. No. B6524215
CAS RN: 440331-50-0
M. Wt: 300.36 g/mol
InChI Key: LRKDEBFSGNYYQS-UHFFFAOYSA-N
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Description

“N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide” is a complex organic compound. It contains a benzotriazinone ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in many fields, including drug development .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . This method can provide detailed information about the arrangement of atoms within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific functional groups. For example, the benzotriazinone ring could potentially undergo various chemical reactions .

Mechanism of Action

Target of Action

The primary target of N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide, also known as Oprea1_639133 or F0916-6838, is the GPR139 receptor . GPR139 is a G-protein coupled receptor that is expressed in various tissues and is associated with several physiological processes.

Mode of Action

N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide acts as an agonist of the GPR139 receptor This means that it binds to this receptor and activates it, leading to a series of intracellular events

properties

IUPAC Name

N-cyclohexyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-15(17-12-6-2-1-3-7-12)10-11-20-16(22)13-8-4-5-9-14(13)18-19-20/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKDEBFSGNYYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide

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